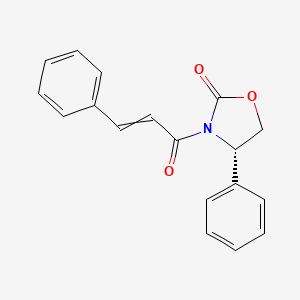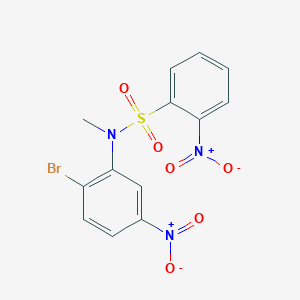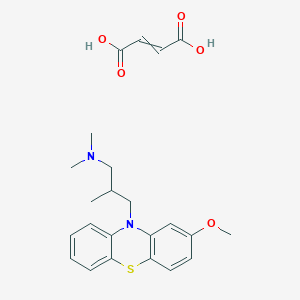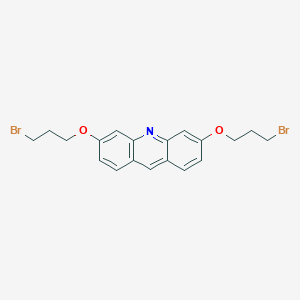
3,6-Bis(3-bromopropoxy)acridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Bis(3-bromopropoxy)acridine is a chemical compound with the molecular formula C19H19Br2NO2. It belongs to the class of acridine derivatives, which are known for their broad range of biological activities and applications in various fields such as medicine, biology, and chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Bis(3-bromopropoxy)acridine typically involves the reaction of acridine with 3-bromopropanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the substitution reaction. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 3,6-Bis(3-bromopropoxy)acridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The acridine core can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of this compound .
Applications De Recherche Scientifique
3,6-Bis(3-bromopropoxy)acridine has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various acridine derivatives with potential biological activities.
Biology: The compound is studied for its DNA-binding properties, which make it a potential candidate for anticancer research.
Medicine: Acridine derivatives, including this compound, are investigated for their antimicrobial and antitumor activities.
Industry: The compound is used in the development of dyes and fluorescent materials for visualization of biomolecules
Mécanisme D'action
The mechanism of action of 3,6-Bis(3-bromopropoxy)acridine primarily involves DNA intercalation. The compound inserts itself between the base pairs of DNA, disrupting the normal function of DNA and inhibiting the activity of enzymes involved in DNA replication and transcription. This mechanism is particularly relevant in its potential anticancer activity .
Comparaison Avec Des Composés Similaires
Acridine: The parent compound of 3,6-Bis(3-bromopropoxy)acridine, known for its broad range of biological activities.
Amsacrine: An acridine derivative used as an anticancer agent.
Proflavine: Another acridine derivative with antimicrobial properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C19H19Br2NO2 |
|---|---|
Poids moléculaire |
453.2 g/mol |
Nom IUPAC |
3,6-bis(3-bromopropoxy)acridine |
InChI |
InChI=1S/C19H19Br2NO2/c20-7-1-9-23-16-5-3-14-11-15-4-6-17(24-10-2-8-21)13-19(15)22-18(14)12-16/h3-6,11-13H,1-2,7-10H2 |
Clé InChI |
JFKLPQNTWSSLSI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=NC3=C(C=CC(=C3)OCCCBr)C=C21)OCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


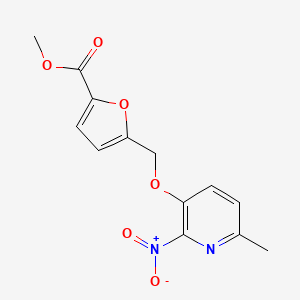
![[(2-Nitrophenyl)methylidene]aminourea](/img/structure/B12515169.png)
![Ethanone, 1-[3-phenyl-2-(propylseleno)-2-cyclobuten-1-yl]-](/img/structure/B12515171.png)
![2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetic acid](/img/structure/B12515173.png)
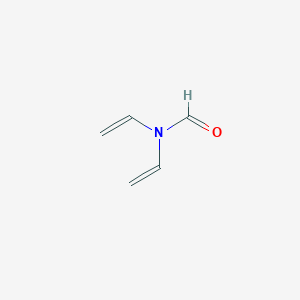
![Urea, N-(2-chloroethyl)-N'-[3-(5-hydroxypentyl)phenyl]-](/img/structure/B12515179.png)
![Ethyl [1-(diethoxyphosphoryl)ethenyl]phosphonate](/img/structure/B12515186.png)
![1H-Indazole, 3-(phenylsulfonyl)-1-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B12515187.png)
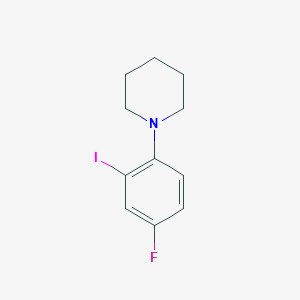
![4-[4-(4-Fluorophenoxy)piperidin-1-yl]phenol](/img/structure/B12515194.png)
![Benzyl N-[4-chloro-3-oxo-1-(phenylsulfanyl)butan-2-YL]carbamate](/img/structure/B12515206.png)
